

IWY357: A Promising Antimalarial Candidate with No Observed Cross-Resistance

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Compound of Interest

Compound Name: IWY357

Cat. No.: B15559392

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Geneva, Switzerland – December 3, 2025 – In the global fight against malaria, the emergence of drug-resistant parasites poses a significant threat to the efficacy of current treatments.

IWY357, a novel antimalarial compound in preclinical development by Novartis, has demonstrated a promising profile of activity with no evidence of cross-resistance to existing antimalarial drugs.^{[1][2][3]} This characteristic positions **IWY357** as a potentially critical tool for future malaria control and elimination strategies.

Developed in partnership with the Medicines for Malaria Venture (MMV), **IWY357** is distinguished by its novel and currently unknown mechanism of action.^{[1][3]} This novelty is a key factor in its ability to overcome the resistance mechanisms that have rendered many current therapies less effective.

Comparative Analysis of Resistance Profiles

The development of new antimalarials must address the challenge of widespread resistance to drugs such as chloroquine and the emerging resistance to artemisinin-based combination therapies (ACTs), the current standard of care. Preclinical assessments indicate that **IWY357** is active against a range of *Plasmodium falciparum* strains, including those resistant to current drugs.^{[2][3]} Furthermore, in laboratory studies, no resistant mutants to **IWY357** have been identified.^[1]

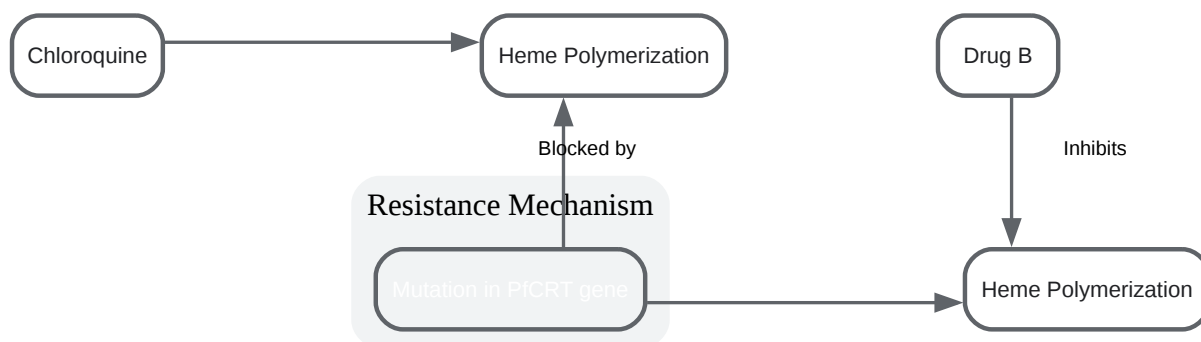
While specific quantitative data from head-to-head comparisons with resistant parasite lines are not yet publicly available due to the early stage of development, the qualitative statement of "no cross-resistance" from the developing partners is a strong indicator of its potential.^{[1][2]}

Feature	IWY357	Artemisinin Derivatives	Chloroquine
Mechanism of Action	Novel and Unknown ^[1]	Activation by heme, leading to oxidative stress	Inhibition of hemozoin formation
Known Resistance	No resistant mutants identified ^[1]	Mutations in the Kelch13 gene	Mutations in the PfCRT gene
Cross-Resistance Profile	No cross-resistance observed ^{[1][2]}	N/A	Widespread
Development Stage	Preclinical; GLP toxicology complete ^[1]	In clinical use	In clinical use

Caption: A summary comparison of **IWY357** with existing antimalarials.

Understanding Cross-Resistance in Antimalarials

Cross-resistance occurs when a parasite strain that has developed resistance to one drug is also resistant to another drug, often due to a shared mechanism of action or resistance pathway. The absence of cross-resistance for **IWY357** suggests that its mode of action does not overlap with those of current and historical antimalarials.



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Caption: Signaling pathway diagram illustrating the concept of cross-resistance.

Experimental Protocols for Assessing Cross-Resistance

While specific protocols for **IWY357** are not public, the following represents a standard methodology for evaluating the cross-resistance profile of a novel antimalarial compound.

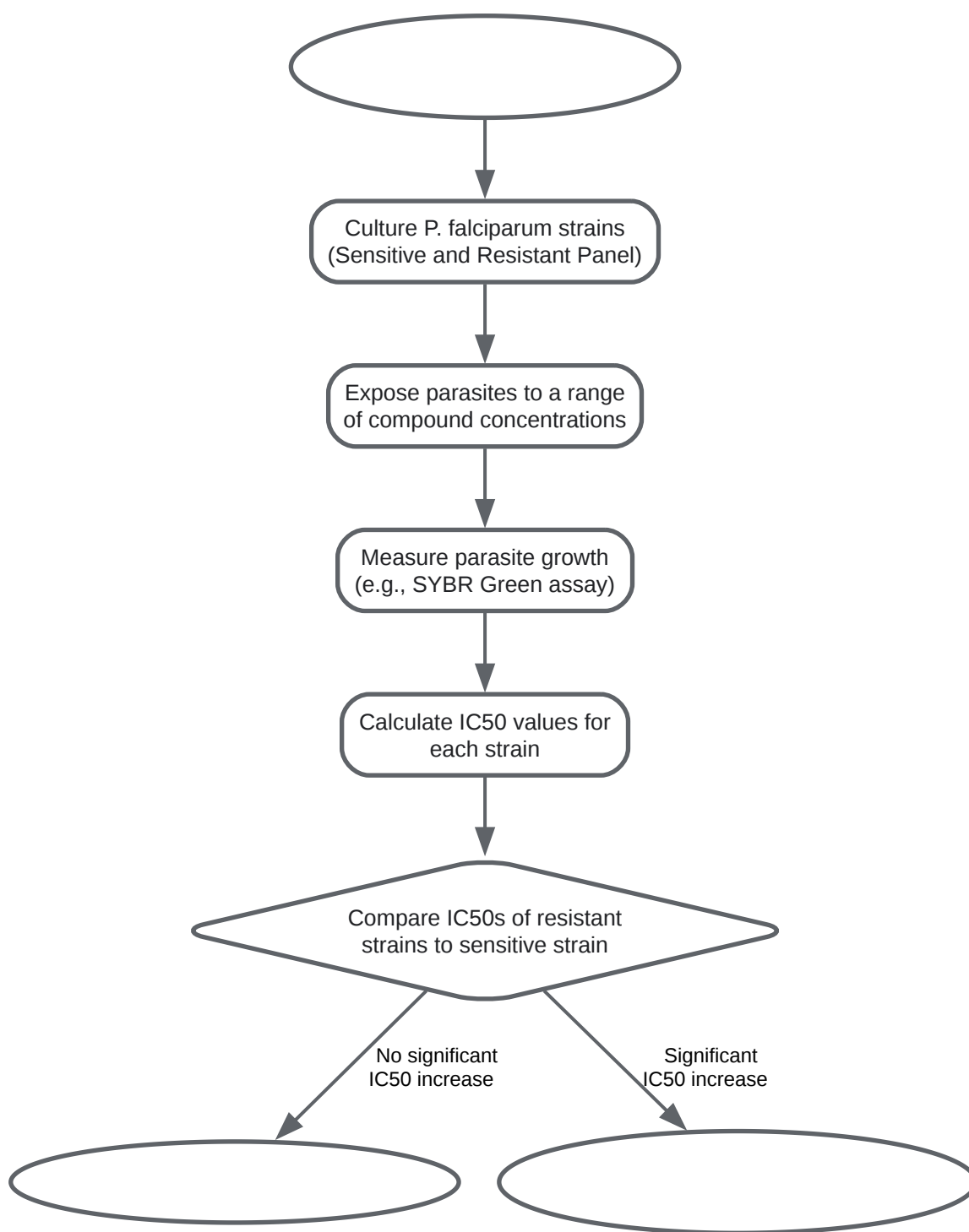
1. In Vitro Susceptibility Testing of Laboratory-Adapted Strains:

- Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against a panel of *P. falciparum* strains with well-characterized resistance profiles.
- Methodology:
 - A panel of parasite strains is cultured, including a drug-sensitive reference strain (e.g., 3D7) and strains resistant to chloroquine, pyrimethamine, atovaquone, and artemisinin.
 - The parasites are exposed to a range of concentrations of the test compound.
 - Parasite growth is measured after a set incubation period (typically 48-72 hours) using methods such as SYBR Green I-based fluorescence assay, pLDH assay, or microscopy.
 - IC₅₀ values are calculated and compared across the different strains. A significant increase in the IC₅₀ for a resistant strain compared to the sensitive strain indicates cross-resistance.

2. In Vitro Resistance Selection Studies:

- Objective: To determine the propensity of parasites to develop resistance to the test compound.
- Methodology:

- A drug-sensitive parasite line is cultured under continuous exposure to the test compound at a concentration around the IC50.
- The drug pressure is gradually increased over an extended period.
- The emergence of any resistant parasites is monitored by regular IC50 testing.
- If resistance emerges, the resistant line is cloned and its genome is sequenced to identify potential resistance-conferring mutations.



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Caption: A typical experimental workflow for in vitro cross-resistance testing.

Future Outlook

The progression of **IWY357** into first-in-human Phase 1 clinical studies will be a critical next step in its development.^[1] As a compound with a novel mechanism of action and no observed cross-resistance, **IWY357** holds the potential to be a valuable component of future antimalarial therapies, particularly in combination with other agents to protect against the development of resistance. Further data from clinical trials will be essential to fully characterize its efficacy and safety profile.

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